![molecular formula C13H14N6O2 B1336236 3-{[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}-1,3-benzoxazol-2(3H)-one CAS No. 903589-48-0](/img/structure/B1336236.png)

3-{[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}-1,3-benzoxazol-2(3H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

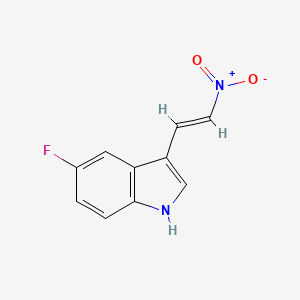

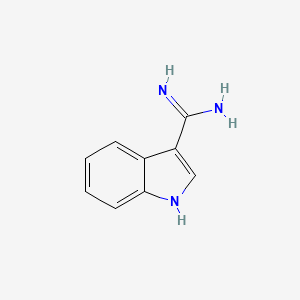

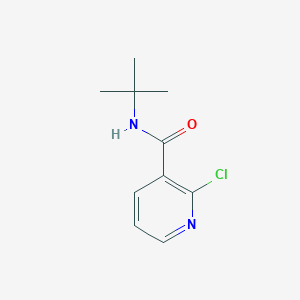

The compound of interest, 3-{[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}-1,3-benzoxazol-2(3H)-one, is a derivative of 1,3,5-triazine, which is a class of nitrogen-containing heterocycles. The triazine ring is known for its versatility in chemical reactions and its ability to form various derivatives with potential biological activities. The benzoxazole moiety is another heterocycle that often appears in compounds with significant pharmacological properties.

Synthesis Analysis

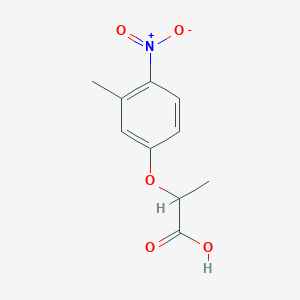

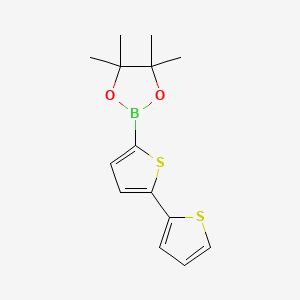

The synthesis of triazine derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one involves the reaction of a triazine precursor with carbon disulfide and benzyl bromide in a water/pyridine mixture or methanolic ammonia water . Similarly, the synthesis of 2-dimethylamino-4-chloromethyl-6-amino-1,3,5-triazine is achieved by cyclization of dimethybiguanide hydrochloride with ethyl chloroacetate, followed by reactions with various nucleophiles to yield different 1,3,5-triazine derivatives . These methods highlight the reactivity of triazine and its derivatives towards nucleophilic substitution and cyclization reactions.

Molecular Structure Analysis

The molecular structure of triazine derivatives is characterized by extensive intermolecular hydrogen bonding and pi-pi stacking interactions, which can influence their physical properties and reactivity . For example, the crystal structure of a triazine derivative revealed a monoclinic space group with significant N-H...N and N-H...O hydrogen bonding, which stabilizes the molecular structure . These interactions are crucial for the compound's stability and could potentially affect its biological activity.

Chemical Reactions Analysis

Triazine derivatives can undergo various chemical reactions, including cyclocondensation, cycloaddition, and nucleophilic substitution, to yield a wide range of products . The reactivity of the triazine ring allows for the introduction of different substituents, which can lead to the formation of compounds with diverse chemical and biological properties. For instance, the reaction of triazine intermediates with hydrazonyl halides can furnish triazine derivatives with potential anti-tumor activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazine derivatives are influenced by their molecular structure. The presence of hydrogen bonding and pi-pi stacking interactions can affect the compound's solubility, melting point, and density . The molecular formula and the presence of different functional groups also play a role in determining the compound's reactivity and its potential as a precursor for further chemical transformations.

Wissenschaftliche Forschungsanwendungen

Reaction Mechanisms and Intermediates

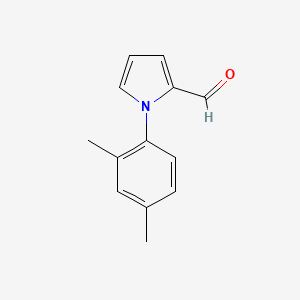

- Reactions with Heterocycles : Research by Ametamey and Heimgartner (1990) explored the reaction of 3-(dimethylamino)-2H-azirines with 1,3-benzoxazole-2(3H)-thione, suggesting a mechanism involving zwitterionic intermediates and leading to various derivatives including thiourea and thiohydantoin compounds (Ametamey & Heimgartner, 1990).

Corrosion Inhibition

- Benzothiazole Derivatives for Corrosion Inhibition : A study by Hu et al. (2016) synthesized benzothiazole derivatives, including ones similar to the specified chemical, demonstrating their effectiveness as corrosion inhibitors for carbon steel in acidic environments (Hu et al., 2016).

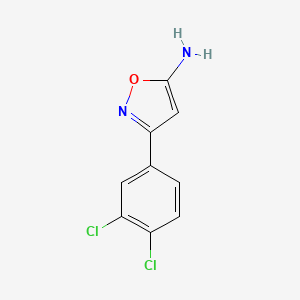

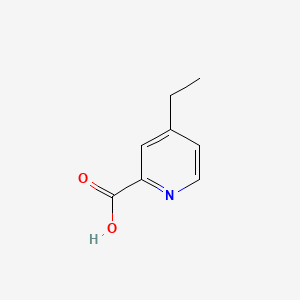

Synthesis of Novel Derivatives

- Novel Pyrazolo and Triazine Derivatives : Abdel‐Aziz et al. (2008) reported the synthesis of novel pyrazolo[1,5‐a]pyrimidine and triazine derivatives incorporating a thiazolo[3,2‐a]benzimidazole moiety. Some of these compounds showed moderate antibacterial and antifungal effects (Abdel‐Aziz et al., 2008).

Alkylation Studies

- Alkylation of Triazine Derivatives : Ul’yankina et al. (2016) presented pioneering research on the alkylation of fused triazine systems, including studies on dimethylamino triazolo triazines, leading to the formation of products with potential biological relevance (Ul’yankina et al., 2016).

Antimicrobial Applications

- Synthesis and Antimicrobial Activities : Bektaş et al. (2007) synthesized new triazole derivatives, some of which showed good antimicrobial activities. These compounds, related to the chemical , could have potential applications in fighting infections (Bektaş et al., 2007).

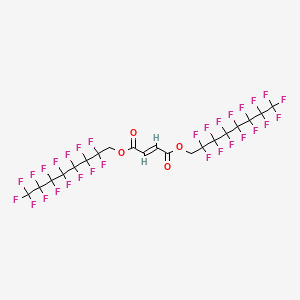

Transformations in Haloalkoxy Series

- Rearrangements in Haloalkoxy Series : Dovlatyan et al. (1981) studied the rearrangements in haloalkoxy triazine series, providing insights into the behavior of similar compounds under various conditions (Dovlatyan et al., 1981).

Eigenschaften

IUPAC Name |

3-[[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl]-1,3-benzoxazol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N6O2/c1-18(2)12-16-10(15-11(14)17-12)7-19-8-5-3-4-6-9(8)21-13(19)20/h3-6H,7H2,1-2H3,(H2,14,15,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGJDPGFNWWTHIX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)N)CN2C3=CC=CC=C3OC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}-1,3-benzoxazol-2(3H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-5H-pyrimido[5,4-b]indole](/img/structure/B1336189.png)